

An In-depth Technical Guide to the Physical Properties of Acetylene-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylene-d2

Cat. No.: B086588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Acetylene-d2** (C_2D_2), an important isotopologue of acetylene. For researchers in drug development, metabolic studies, and materials science, understanding these properties is critical for its application as a tracer, in spectroscopic analysis, and as a starting material for synthesizing deuterated compounds. This document outlines its key physical data, details common experimental protocols for its synthesis and characterization, and provides logical workflows for its preparation and analysis.

Core Physical and Chemical Properties

The fundamental properties of **Acetylene-d2** are summarized below. Data has been compiled from various chemical and safety databases.

Property	Value	Source(s)
IUPAC Name	1,2-dideuterioethyne	[1]
Synonyms	Deuterated acetylene, Ethyne-d2	[2]
CAS Number	1070-74-2	[1] [2]
Molecular Formula	C ₂ D ₂ (or C ₂ H ₂)	[1]
Molecular Weight	28.05 g/mol	[1]
Monoisotopic Mass	28.0282035557 Da	[1]
Physical State	Colorless Gas	[1]
Isotopic Purity	Typically ≥99 atom % D	
Sublimation Point	~ -84.0 °C (at 1 atm)	[3]
Triple Point	~ -80.8 °C (at 1.27 atm)	[3]
Gas Density	~ 1.17 kg/m ³ (at 0 °C, 1 atm)	[4]

Note: Specific experimental values for the sublimation point, triple point, and gas density of **Acetylene-d2** are not readily available. The provided values are for non-deuterated acetylene (C₂H₂) and serve as a close approximation, as isotopic substitution results in only minor changes to these thermodynamic properties.

Experimental Protocols

The following sections detail the common methodologies for the synthesis and characterization of **Acetylene-d2**.

A prevalent and straightforward method for generating **Acetylene-d2** is the reaction of calcium carbide (CaC₂) with deuterium oxide (D₂O).

Reaction Principle: The chemical reaction is analogous to the generation of standard acetylene from water: CaC₂ + 2 D₂O → C₂D₂ (g) + Ca(OD)₂

Materials:

- Calcium carbide (CaC₂), technical grade, pre-heated to ~600°C to remove residual H₂O or C₂H₂.
- Deuterium oxide (D₂O), 99.5%+ isotopic purity.
- Gas generation flask (e.g., Erlenmeyer flask with a side-arm).
- Dropping funnel.
- Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen).
- Gas collection system (e.g., gas bag or inverted cylinder).

Procedure:

- Place a weighed amount of pre-treated calcium carbide into the gas generation flask.
- Assemble the apparatus in a well-ventilated fume hood, connecting the flask to the cold trap and the subsequent gas collection system.
- Fill the dropping funnel with a stoichiometric equivalent of deuterium oxide.
- Slowly add the D₂O dropwise onto the calcium carbide. The rate of addition should be controlled to maintain a steady and manageable evolution of gas.
- Pass the evolved gas mixture through the cold trap, cooled to approximately -78 °C, to remove any unreacted D₂O vapor and other condensable impurities.
- Collect the purified **Acetylene-d2** gas. For immediate use, the gas stream can be directed into a reaction vessel. For storage, it can be collected in a suitable gas bag.

Safety Precaution: Acetylene is a highly flammable gas and can form explosive mixtures with air. The apparatus should be purged with an inert gas (e.g., argon) before starting the reaction. All operations must be conducted in a fume hood, away from ignition sources.

Confirming the chemical and isotopic purity of the synthesized **Acetylene-d2** is a critical step.

A. Isotopic Purity Determination via Mass Spectrometry (MS)

Principle: Mass spectrometry is the definitive method for determining the isotopic distribution of the product. The different acetylene isotopologues (C_2H_2 , C_2HD , and C_2D_2) are readily distinguished by their unique molecular weights.

Instrumentation:

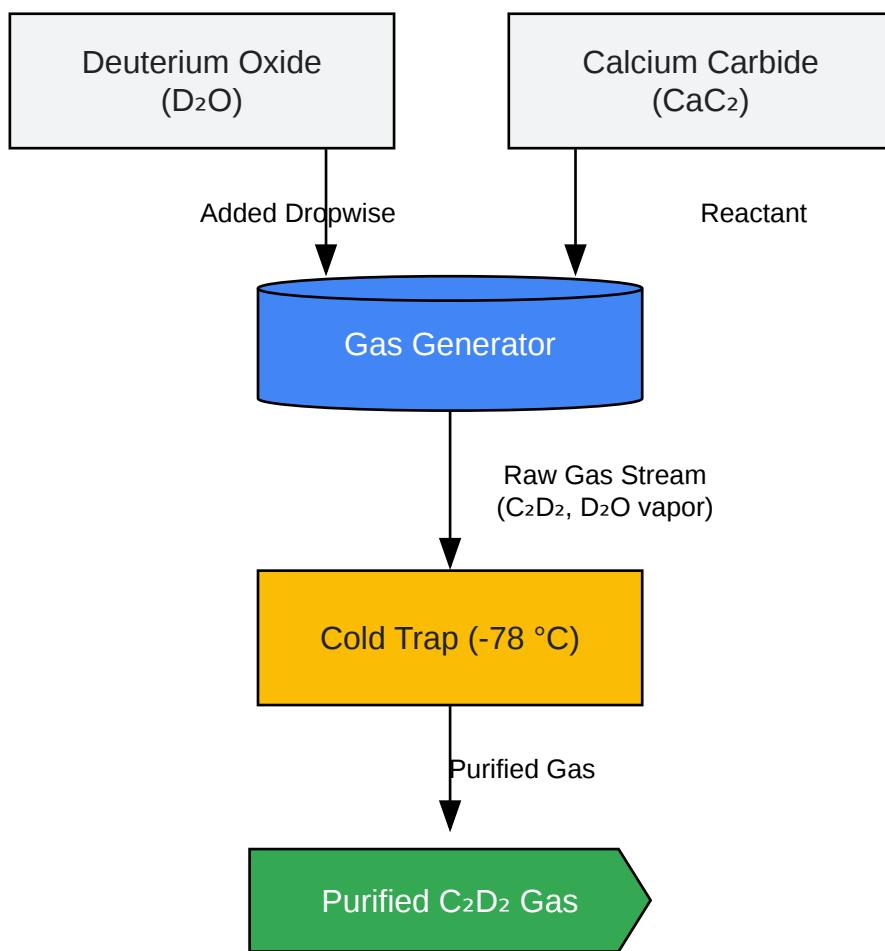
- Gas-source mass spectrometer (e.g., Quadrupole or Time-of-Flight).
- Gas inlet system.

Procedure:

- Introduce a sample of the synthesized gas into the mass spectrometer's ion source via the gas inlet.
- Acquire the mass spectrum over a range that includes the molecular ions of interest (m/z 26-29).
- Analyze the spectrum to identify the relative intensities of the peaks corresponding to:
 - C_2H_2 : ~26.016 m/z
 - C_2HD : ~27.022 m/z
 - C_2D_2 : ~28.028 m/z
- Calculate the isotopic purity (atom % D) from the relative abundances of the detected ions.

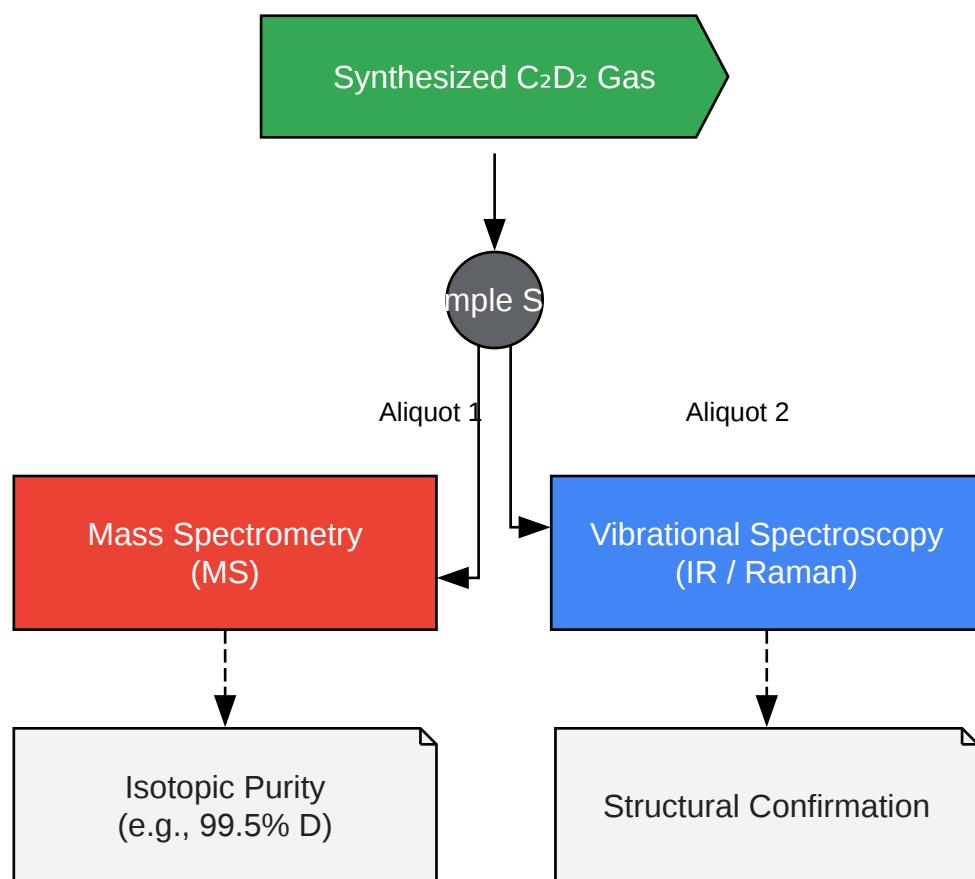
B. Structural Confirmation via Vibrational Spectroscopy

Principle: Infrared (IR) and Raman spectroscopy can confirm the molecular structure and provide information about vibrational modes, which are sensitive to isotopic substitution.


Procedure:

- Introduce the gas sample into a gas cell with appropriate windows (e.g., KBr for IR).
- Obtain the IR or Raman spectrum.

- Compare the observed vibrational frequencies with literature values for C_2D_2 to confirm its identity. The isotopic substitution from hydrogen to deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers.


Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of **Acetylene-d2**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Acetylene-d2**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Acetylene-d2** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetylene-d2 | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1070-74-2 CAS MSDS (ACETYLENE-D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Acetylene - Wikipedia [en.wikipedia.org]
- 4. linde-gas.nl [linde-gas.nl]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Acetylene-d2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086588#acetylene-d2-physical-properties\]](https://www.benchchem.com/product/b086588#acetylene-d2-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com